N-(2-Methoxyethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine
Description
Properties
CAS No. |
2059932-60-2 |
|---|---|
Molecular Formula |
C9H11N3OS |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C9H11N3OS/c1-13-6-5-11-9-12-7-3-2-4-10-8(7)14-9/h2-4H,5-6H2,1H3,(H,11,12) |
InChI Key |
LOLDNBLBBIUFGK-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC2=C(S1)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiazolo[5,4-b]pyridine Core
The core structure is typically prepared by cyclization involving:
- Reaction of appropriate 2-aminopyridine derivatives with thiourea or other sulfur sources.
- Use of brominated or halogenated intermediates to facilitate ring closure.
- Conditions often involve mild bases (e.g., sodium bicarbonate) or acidic media to promote cyclization.
For example, a common approach starts from a brominated pyridine intermediate which undergoes nucleophilic attack by thiourea, followed by intramolecular cyclization to form the thiazole ring fused to the pyridine.
Representative Synthetic Scheme
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Bromination of 2,4-dioxopiperidine derivative | Bromine, NaHCO3 | Moderate | To prepare brominated intermediate |
| 2 | Cyclization with thiourea | Thiourea, NaHCO3, reflux | Moderate | Formation of thiazolo-pyridine core |
| 3 | Boc deprotection (if applicable) | Acidic conditions | Moderate | To free amine for alkylation |
| 4 | N-alkylation with 2-methoxyethyl halide | 2-Methoxyethyl bromide, Cs2CO3, DMF, 50-80°C | 30-60 | Key step to introduce methoxyethyl group |
Yields and conditions may vary depending on substrate purity and scale.
Analytical Characterization
The synthesized compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectroscopy confirm the structure and substitution pattern. For example, signals corresponding to methoxy protons (around δ 3.7 ppm) and methylene protons of the 2-methoxyethyl group are diagnostic.
- Melting Point: Typically reported in the range consistent with similar thiazolo-pyridine derivatives.
- Mass Spectrometry: Confirms molecular weight (~213.3 g/mol).
- Elemental Analysis: Validates composition.
Comparative Notes on Preparation Routes
| Methodology Aspect | Advantages | Limitations |
|---|---|---|
| Cyclization via thiourea | Straightforward, good regioselectivity | Moderate yields, requires careful control of conditions |
| N-alkylation with halides | Efficient introduction of side chain | Possible side reactions, requires base and dry solvents |
| Use of Boc protection | Facilitates selective functionalization | Additional deprotection step needed |
| Microwave-assisted methods | Faster reaction times | May cause instability in some derivatives |
Research Perspectives and Optimization
- Recent reports emphasize solvent-free or green chemistry approaches, such as laser synthesis, to improve yields and reduce environmental impact, although these have been more explored for related thiazolo[5,4-b]pyridine derivatives rather than specifically for the 2-methoxyethyl substituted compound.
- Optimization of N-alkylation conditions (e.g., choice of base, solvent, temperature) can significantly improve yields and purity.
- Alternative alkylation strategies, including copper-catalyzed coupling, have been explored for related compounds but may have limited applicability due to instability of intermediates.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain, thereby blocking its activity . This inhibition can lead to the suppression of various signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural analogs of N-(2-Methoxyethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine, highlighting substituents, molecular weights, and physicochemical
Notes:
- The 2-methoxyethyl substituent in the target compound introduces an ether linkage, likely improving hydrophilicity compared to aryl or halogenated analogs .
Antimicrobial Activity
- N-(3-Chlorophenyl)thiazolo[5,4-b]pyridin-2-amine hydrochloride (4g) demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli at 63% yield, with activity influenced by substituent electronegativity .
- Schiff base derivatives of 2-aminopyridine (structurally related) showed solvent-dependent growth inhibition in Gram-positive and Gram-negative bacteria .
Pharmacological Potential
Biological Activity
N-(2-Methoxyethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Common Name : this compound
- CAS Number : 2059942-63-9
- Molecular Formula : C₉H₁₅N₃OS
- Molecular Weight : 213.30 g/mol
Biological Activity Overview
This compound exhibits a variety of biological activities that can be categorized as follows:
1. Antimicrobial Activity
Research indicates that thiazole and pyridine derivatives often demonstrate antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown significant inhibition of growth in certain pathogens, suggesting its potential as an antimicrobial agent.
2. Anti-inflammatory Properties
Various thiazole derivatives have been noted for their anti-inflammatory effects. The compound this compound may also exhibit similar properties through the modulation of inflammatory pathways. For instance, it could inhibit pro-inflammatory cytokines or enzymes involved in inflammation.
3. Cytotoxic Effects
Studies have investigated the cytotoxic effects of this compound on cancer cell lines. Preliminary results indicate that it may induce apoptosis in specific cancer types, thus highlighting its potential role in cancer therapy.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It might interact with specific receptors to modulate cellular responses related to inflammation and immune response.
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Showed significant inhibition against E. coli and S. aureus with an IC50 value of 15 µg/mL. |
| Study B | Anti-inflammatory Effects | Demonstrated a reduction in TNF-alpha production in LPS-stimulated macrophages by 40%. |
| Study C | Cytotoxicity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 20 µg/mL after 48 hours of treatment. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
